molecular formula C13H24N2O3S B15120523 N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B15120523
M. Wt: 288.41 g/mol
InChI Key: YQWGBHJAJLWOQP-UHFFFAOYSA-N
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Description

N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound with a molecular formula of C13H24N2O3S This compound features a piperidine ring substituted with an oxolan-3-ylmethyl group and a cyclopropanesulfonamide moiety

Properties

Molecular Formula

C13H24N2O3S

Molecular Weight

288.41 g/mol

IUPAC Name

N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C13H24N2O3S/c16-19(17,13-1-2-13)14-12-3-6-15(7-4-12)9-11-5-8-18-10-11/h11-14H,1-10H2

InChI Key

YQWGBHJAJLWOQP-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3CCOC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with an oxolan-3-ylmethyl halide under basic conditions.

    Attachment of the Cyclopropanesulfonamide Moiety: The final step involves the sulfonation of the piperidine derivative with cyclopropanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxolan-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide: A closely related compound with a similar structure but different substitution pattern.

    N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine: Another related compound with a different functional group.

Uniqueness

N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

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